4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3S/c1-23-15(25)22-13(9-4-6-10(18)7-5-9)12(16(23,26)17(19,20)21)14(24)11-3-2-8-27-11/h2-8,12-13,26H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQNHAQKSAJYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
Compound A : 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one
- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 3-fluorophenyl group.
- Impact : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic distribution and steric interactions. This substitution could influence binding affinity in biological targets, as seen in fluorinated analogs of pesticides and pharmaceuticals .
Compound B : 5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- Key Difference : Additional substituents (ethoxy and hydroxy groups) on the phenyl ring.
Crystallographic and Physicochemical Properties
- The absence of crystallographic data for the target compound limits direct comparisons, but substituent variations (e.g., 4-chlorophenyl vs. 3-fluorophenyl) likely modulate lattice energies and intermolecular interactions .
Biological Activity
The compound 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a member of the diazinanone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several notable structural components:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Hydroxy group : May contribute to hydrogen bonding and solubility.
- Thiophene moiety : Known for its role in enhancing biological activity in various compounds.
- Trifluoromethyl group : Often increases metabolic stability and potency.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticonvulsant Activity
Studies have shown that derivatives of similar structures possess significant anticonvulsant properties. For instance, compounds with thiazole integration have demonstrated efficacy in models of seizure induction, suggesting that structural modifications can enhance this activity. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups, such as methyl or hydroxy groups, can amplify anticonvulsant effects .
2. Antitumor Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation through apoptosis induction. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. The SAR studies reveal that substituents on the phenyl and thiophene rings significantly influence cytotoxicity .
3. Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory potential of diazinanone derivatives. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for their therapeutic use in inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors implicated in seizure activity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle regulators.
Q & A
Q. Receptor-Based Modeling :
- Use molecular docking (e.g., AutoDock Vina) to screen against targets like GABA receptors, leveraging the thiophene-carbonyl group’s electron-rich π-system for binding affinity predictions .
Q. Hybrid QSAR/Machine Learning :
- Train models on datasets of structurally related trifluoromethyl-diazinanes (e.g., bioactivity data from Zorkun et al., 2006) to identify critical descriptors (e.g., LogP, polar surface area) .
Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition assays at 10–100 µM concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
